molecular formula C10H15NO3 B13919527 2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol

2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol

Cat. No.: B13919527
M. Wt: 197.23 g/mol
InChI Key: WREOOKSJOKHSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol is an organic compound that features both an amino group and a hydroxyl group attached to a phenyl ring substituted with a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol typically involves the reaction of 3-(methoxymethoxy)benzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group yields the amino alcohol.

Scientific Research Applications

2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural properties make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: The compound may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol is unique due to the presence of the methoxymethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-1-[3-(methoxymethoxy)phenyl]ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-14-9-4-2-3-8(5-9)10(12)6-11/h2-5,10,12H,6-7,11H2,1H3

InChI Key

WREOOKSJOKHSPS-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.